molecular formula C23H28O12 B1436438 6'-(p-Hydroxybenzoyl)mussaenosidic acid CAS No. 87667-61-6

6'-(p-Hydroxybenzoyl)mussaenosidic acid

Cat. No. B1436438
CAS RN: 87667-61-6
M. Wt: 496.5 g/mol
InChI Key: IUXOFSAPFXGQID-FWYFFURISA-N
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Description

6’-(p-Hydroxybenzoyl)mussaenosidic acid is a natural product derived from plant sources . It has an empirical formula of C23H28O12 and a molecular weight of 496.46 .


Molecular Structure Analysis

The molecular structure of 6’-(p-Hydroxybenzoyl)mussaenosidic acid is represented by the SMILES string C[C@]1(O)CC[C@H]2[C@@H]1C@@H=O)O[C@@H]3OC@Hc4ccc(O)cc4)C@@HC@H[C@H]3O . This string represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

6’-(p-Hydroxybenzoyl)mussaenosidic acid is a solid substance . It’s typically stored at temperatures below -20°C . The compound has an assay of ≥95% (LC/MS-ELSD) .

Scientific Research Applications

Iridoid Glucosides and Biological Activities

6'-(p-Hydroxybenzoyl)mussaenosidic acid, identified in various natural sources, has been studied for its role in biological activities. For instance, it was isolated from Vitex agnus-castus and tested for activities against microorganisms and cancer cell lines (Kuruüzüm-Uz et al., 2003).

Structural and Crystallographic Analysis

The compound's structural details have been elucidated through spectral and X-ray diffraction studies, helping in understanding its molecular arrangement (Sharma et al., 2014).

Role in Plant Biochemistry

6'-(p-Hydroxybenzoyl)mussaenosidic acid also appears in the context of plant biochemistry, particularly in relation to other iridoid glucosides. Its presence in leaves and stem barks of various plants, such as Parkia javanica, and the structural elucidation of these compounds, underscores its importance in natural product chemistry and botany (Dinda et al., 2009).

Phytochemical Diversity

The diversity of phytochemicals, including 6'-(p-Hydroxybenzoyl)mussaenosidic acid, in various species has been a subject of research. For example, its isolation alongside other iridoid glucosides from the aerial parts of Kickxia abhaica highlights the chemical diversity in plant species (Al-Rehaily et al., 2006).

Biochemical Pathways and Synthetic Studies

Research has also been conducted on biochemical pathways and synthetic studies involving compounds structurally related to 6'-(p-Hydroxybenzoyl)mussaenosidic acid. This includes studies on muconic acid production, which is relevant for industrial applications, such as the production of plastics and polymers (Thompson et al., 2017).

Quantification and Antioxidant Studies

The compound has been quantified in various plant extracts, and its antioxidant capacity has been evaluated. This quantification is important for understanding its concentration in natural sources and its potential health benefits (Tiwari et al., 2012).

Safety And Hazards

The compound is classified as an Eye Irritant (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statement is H319: Causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(1R,4aR,7R,7aR)-7-hydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)8-33-21(15(12)23)35-22-18(27)17(26)16(25)14(34-22)9-32-20(30)10-2-4-11(24)5-3-10/h2-5,8,12,14-18,21-22,24-27,31H,6-7,9H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXOFSAPFXGQID-FWYFFURISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@H]2[C@H]1[C@H](OC=C2C(=O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-(p-Hydroxybenzoyl)mussaenosidic acid

CAS RN

87667-61-6
Record name 87667-61-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-(p-Hydroxybenzoyl)mussaenosidic acid
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Reactant of Route 5
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Reactant of Route 6
6'-(p-Hydroxybenzoyl)mussaenosidic acid

Citations

For This Compound
59
Citations
FM Dayrit, LG Lagurin - 1994 - archium.ateneo.edu
… Four iridoids--2'-p-hydroxybenzoyl mussaenosidic acid, 6'-p-hydroxybenzoyl mussaenosidic acid, agnuside and Lagundinin--were identified in the pharmacologically-active fraction of …
Number of citations: 22 archium.ateneo.edu
D Anusha, S Sharanya… - Biomedical and …, 2019 - biomedpharmajournal.org
… 6’-p-hydroxybenzoyl mussaenosidic acid exhibited a very good binding with a molecular docking score of -127.723 kcal/mol, ranking first among the compounds screened. This was …
Number of citations: 4 biomedpharmajournal.org
N Tiwari, S Luqman, N Masood, MM Gupta - Journal of pharmaceutical and …, 2012 - Elsevier
… 6′-p-hydroxybenzoyl mussaenosidic acid … 6′ p-Hydroxybenzoyl mussaenosidic acid (HMA) was obtained as viscous mass (250 mg); 13 C NMR (75 MHz, Pyr): δ 95.92 (C-1), 151.00 (…
Number of citations: 29 www.sciencedirect.com
A Kuruüzüm-Uz, K Ströch, LÖ Demirezer, A Zeeck - Phytochemistry, 2003 - Elsevier
… 6′-p-Hydroxybenzoyl mussaenosidic acid—an iridoid glucoside from Vitex negundo …
Number of citations: 105 www.sciencedirect.com
P Singh, G Mishra, S Srivastava… - …, 2011 - pharmacologyonline.silae.it
The diverse culture of our country is a rich source of traditional medicines, many of which are of plant origin. Scientific data on such plant derivatives could be of clinical use. Vitex …
Number of citations: 28 pharmacologyonline.silae.it
MJB Zabala, LG Lagurin, FM Dayrit - 2018 - researchgate.net
… Among the iridoids, negundoside (4), 6”-phydroxybenzoyl mussaenosidic acid (5), and … (3), negundoside (4), and 6”-p-hydroxybenzoyl mussaenosidic acid (5). On the other hand, the …
Number of citations: 0 www.researchgate.net
B MS, UN Harle - pharmacologyonline.silae.it
… resulted in the isolation of another new iridoid glucoside which was characterized as 6’-p-hydroxybenzoyl mussaenosidic acid with derivatives 2-p hydroxyl benzyl mussaenosidic acid (…
Number of citations: 3 pharmacologyonline.silae.it
FM Dayrit, MJB Zabala, LG Lagurin - 2018 - archium.ateneo.edu
… Among the iridoids, negundoside (4), 6”-phydroxybenzoyl mussaenosidic acid (5), and … (3), negundoside (4), and 6”-p-hydroxybenzoyl mussaenosidic acid (5). On the other hand, the …
Number of citations: 3 archium.ateneo.edu
P Chattopadhyay, S Banerjee, MP Pathak… - Cutaneous and …, 2014 - Taylor & Francis
… Leaves of VN contain hydroxy-3,6,7,3′,4′-pentamethoxyflavone, 6′-p-hydroxybenzoyl mussaenosidic acidCitation6, 2′-p-hydroxybenzoyl mussaenosidic acid, 5,3′-dihydroxy-7,8,…
Number of citations: 9 www.tandfonline.com
P Chattopadhyay, S Hazarika, S Dhiman… - Pharmacognosy …, 2012 - ncbi.nlm.nih.gov
… negundo contain hydroxy-3,6,7,3′,4′-pentamethoxyflavone,[2] 6′-p-hydroxybenzoyl mussaenosidic acid,[3] 2′-p-hydroxybenzoyl mussaenosidic acid,[4] 5,3′-dihydroxy-7,8,4′-…
Number of citations: 32 www.ncbi.nlm.nih.gov

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